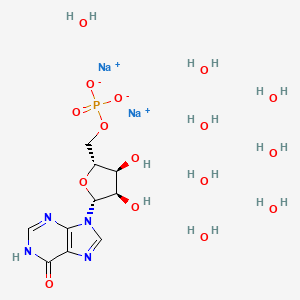
Acide 5'-inosinique, sel de sodium, hydrate (1:2:8)
Vue d'ensemble
Description
Disodium 5’-inosinate, also known as Disodium inosin 5’-monophosphate or Sodium 5’-inosinate, is the disodium salt of inosinic acid with the chemical formula C10H11N4Na2O8P . It is used as a food additive and often found in instant noodles, potato chips, and a variety of other snacks . Commercial disodium inosinate may either be obtained from bacterial fermentation of sugars or prepared from animal products .
Synthesis Analysis
Disodium 5’-inosinate can be produced by two methods: through sugar fermentation or comes from yeast extract . In the sugar fermentation process, bacterial fermentate carbon source or sugar to get inosine . Then inosine reacts with phosphoryl chloride to get inosinic acid, finally neutralize to obtain disodium inosinate . Also, IMP can be made by the degradation of nucleotides into nucleic acid from yeast extract .
Molecular Structure Analysis
The molecular formula of Disodium 5’-inosinate is C10H11N4Na2O8P . The average molecular weight is 392.170 Da and the monoisotopic mass is 392.010986 Da .
Physical And Chemical Properties Analysis
Disodium 5’-inosinate is soluble in water, sparingly soluble in ethanol, and practically insoluble in ether . It is stable at 100 °C and will not decompose until the temperature is around 230 °C .
Applications De Recherche Scientifique
Exhausteur de goût dans l'industrie alimentaire
L'acide 5'-inosinique est largement utilisé comme exhausteur de goût dans l'industrie alimentaire. Il confère un goût umami, l'un des cinq goûts de base, améliorant ainsi la saveur de nombreux aliments .
Substrat dans les études enzymatiques
Ce composé sert de substrat à l'inosine-5'-monophosphate déshydrogénase (IMPDH), une enzyme essentielle à la synthèse du monophosphate de guanosine (GMP), qui est important pour la synthèse de l'ADN, de l'ARN et des glycoprotéines .
Recherche sur la détection du goût
Il a été utilisé dans des tests de seuil de détection du goût chez les poussins comme composé gustatif 5'-ribonucléotidique, contribuant ainsi à notre compréhension des mécanismes de la perception du goût .
Étalon analytique en HPLC
Le composé est utilisé pour la génération de courbes d'étalonnage en chromatographie liquide haute performance (HPLC) afin de quantifier l'IMP à partir d'échantillons de tissu de queue de crevette, illustrant ainsi son rôle en chimie analytique .
Recherche en immunothérapie
L'inosine-5'-monophosphate disodique hydrate peut être utilisé en combinaison avec des inhibiteurs de points de contrôle immunitaire pour l'immunothérapie du cancer, indiquant ainsi son application potentielle en recherche médicale .
Applications pharmaceutiques
Il est également utilisé dans les produits pharmaceutiques à diverses fins thérapeutiques, notamment le traitement de la leucopénie et des maladies chroniques du foie .
Mécanisme D'action
Target of Action
The primary target of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor to guanosine monophosphate (GMP). GMP is essential for DNA, RNA, and glycoprotein synthesis .
Mode of Action
5’-Inosinic acid, sodium salt, hydrate (1:2:8) acts as a substrate for IMPDH . It is converted by IMPDH in a NAD±dependent reaction to xanthosine monophosphate . This conversion is a rate-limiting step in the generation of guanosine monophosphate .
Biochemical Pathways
The compound plays a significant role in the purine nucleotide biosynthesis pathway . It is involved in the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanosine monophosphate (GMP). GMP is a necessary component for the synthesis of DNA, RNA, and glycoproteins .
Pharmacokinetics
It is known to be soluble in water , which suggests it could have good bioavailability
Result of Action
The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) results in the production of xanthosine monophosphate, a precursor to guanosine monophosphate . This is crucial for the synthesis of DNA, RNA, and glycoproteins, thereby playing a vital role in cellular function and replication .
Action Environment
The action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) is influenced by the presence of the enzyme IMPDH and the coenzyme NAD+ . The compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Orientations Futures
Disodium 5’-inosinate is a flavor enhancer that can be used in many processed foods. Its flavor enhancing power is around 50% of disodium guanylate . It is commonly used together with MSG or disodium guanylate in seasoning, condiments and salt substitutes for soups, sauces and snack foods but seldom used alone in food . As a relatively expensive product, disodium inosinate is usually not used independently of glutamic acid .
Analyse Biochimique
Biochemical Properties
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a substrate of IMP dehydrogenase (IMPDH), a NAD±dependent enzyme that generates xanthosine monophosphate . This is a rate-limiting step in the generation of guanosine monophosphate, which is important for DNA, RNA, and glycoprotein synthesis .
Cellular Effects
5’-Inosinic acid, sodium salt, hydrate (1:2:8) can directly enter cells, promoting cellular metabolism . It is involved in the synthesis of ATP and DNA, which are fundamental to cellular function .
Molecular Mechanism
The molecular mechanism of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a substrate for IMPDH. The conversion of inosinic acid to xanthosine monophosphate by IMPDH is a critical step in the synthesis of guanosine monophosphate, a key component of DNA, RNA, and glycoproteins .
Metabolic Pathways
5’-Inosinic acid, sodium salt, hydrate (1:2:8) is an intermediate product in the synthesis of purine nucleotides in the body . It can further convert into adenosine monophosphate and guanosine monophosphate, which are essential for the synthesis of ATP and DNA .
Transport and Distribution
5’-Inosinic acid, sodium salt, hydrate (1:2:8) can directly pass through the cell membrane and enter cells
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;;/m1........../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLBOYKTJDMLH-NAGQJCCQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27N4Na2O16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20813-76-7 | |
| Record name | Disodium 5'-inosinate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020813767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISODIUM 5'-INOSINATE OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30I0YM7F4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


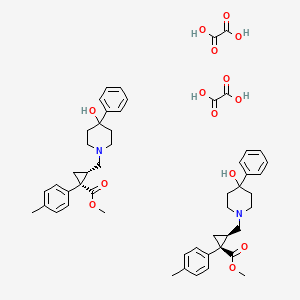
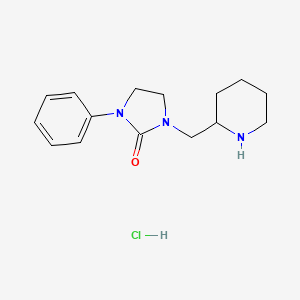


![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
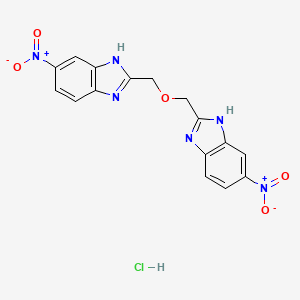
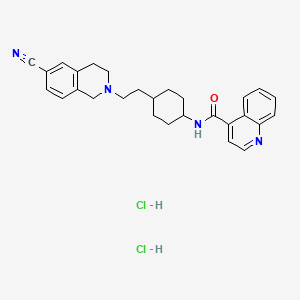


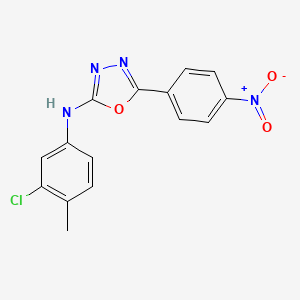

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

